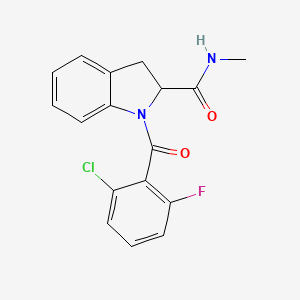

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a benzoyl group, attached to an indoline carboxamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide typically involves the following steps:

Preparation of 2-chloro-6-fluorobenzoyl chloride: This intermediate can be synthesized by the chlorination and fluorination of benzoyl chloride derivatives.

Formation of the indoline core: The indoline core is prepared through cyclization reactions involving aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline core.

Common Reagents and Conditions

Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation products: Oxidation can lead to the formation of indole derivatives.

Reduction products: Reduction typically yields reduced forms of the indoline core.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.

- Anticancer Activity : Research indicates that 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide exhibits selective cytotoxicity against certain cancer cell lines. For example, studies have shown that it has an IC50 value of approximately 8.25 μM against pediatric brain tumor cells, indicating significant antiproliferative activity . The mechanism of action appears to involve downregulation of key genes associated with tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) .

- Antimicrobial Activity : The compound has demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.012 μM, making it a promising candidate for treating multidrug-resistant tuberculosis without cytotoxic effects on healthy cells (IC50 > 200 μM) .

Antiviral Properties

Compounds with similar structural features have been evaluated for antiviral activity. The presence of chloro and fluoro substituents may enhance the efficacy against viral pathogens by inhibiting critical viral enzymes such as reverse transcriptase, leading to reduced viral replication .

Material Science

In addition to biological applications, this compound is utilized in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical processes, showcasing versatility beyond medicinal applications .

Case Study 1: Antitumor Activity

A study focused on the evaluation of various indole derivatives, including this compound, revealed that it exhibited significant antitumor properties against pediatric brain tumor cell lines KNS42, BT12, and BT16. The compound's ability to selectively target cancer cells while sparing non-neoplastic cells highlights its potential for therapeutic use in oncology .

Case Study 2: Antitubercular Efficacy

In another investigation, the compound was assessed for its activity against different strains of Mycobacterium tuberculosis. The findings indicated that it not only inhibited bacterial growth effectively but also showed no cytotoxicity towards healthy human fibroblast cells. This suggests its potential as a safe therapeutic option for treating tuberculosis .

Mecanismo De Acción

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-6-fluorobenzoyl chloride

- N-methylindoline-2-carboxamide

- Indoline derivatives

Uniqueness

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is unique due to the combination of its chloro and fluoro substituents on the benzoyl group and the indoline carboxamide structure. This unique combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Actividad Biológica

1-(2-Chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C16H14ClFNO2

- Molecular Weight : 303.74 g/mol

- CAS Number : 936901-92-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound exhibits significant activity against various pathogens, including Mycobacterium tuberculosis and certain cancer cell lines.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 0.012 μM, indicating potent anti-tubercular properties without cytotoxic effects on healthy cells (IC50 > 200 μM) . This positions the compound as a promising candidate for treating multidrug-resistant tuberculosis.

Antiviral Activity

Research has shown that compounds with similar structural features exhibit antiviral properties. For instance, the presence of a 2-chloro-6-fluoro substitution in related compounds has been linked to enhanced activity against HIV-1. The mechanism is believed to involve inhibition of viral reverse transcriptase, leading to significant reductions in viral replication .

Cytotoxicity and Cancer Treatment

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it has selective toxicity towards pediatric brain tumor cells while sparing normal cells. The dose required to achieve 50% inhibition (IC50) was assessed, indicating a favorable therapeutic index .

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(2-chloro-6-fluorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c1-20-16(22)14-9-10-5-2-3-8-13(10)21(14)17(23)15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDLPXMRGMBAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.